3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
Overview
Description
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the empirical formula C3H6Cl2N4 and a molecular weight of 169.01 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation reactions can produce triazole oxides .
Scientific Research Applications
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
3-Bromo-1-methyl-1H-1,2,4-triazole: Another triazole derivative with different halogen substitution.
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNRXMLTVAJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390655-05-6 | |
Record name | 1H-1,2,4-Triazol-5-amine, 3-chloro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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